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Compound of Interest

Compound Name: Crk12-IN-2

Cat. No.: B12411597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Crk12-IN-2 (also known as GSK3186899 or DDD853651) is a potent and selective inhibitor of

Leishmania donovani cdc-2-related kinase 12 (CRK12), a key regulator of the parasite's cell

cycle.[1][2] This compound belongs to a series of pyrazolopyrimidine derivatives developed as

a potential treatment for visceral leishmaniasis (VL), a fatal parasitic disease.[1] These

application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD)

properties of Crk12-IN-2 and detailed protocols for its evaluation.

Data Presentation
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Crk12-IN-2.
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Parameter Species Value Reference

Metabolic Stability Mouse & Human
Stable in microsomes

and hepatocytes
[1]

Oral Bioavailability Rat Orally bioavailable [1]

Dose Proportionality Rat

Linear

pharmacokinetics

from 10 to 300 mg/kg

[1]

In Vivo Efficacy Mouse

>95% parasite

reduction at 25 mg/kg,

twice daily for 10 days

(oral)

[1][3]

Pharmacodynamic Parameters
Parameter Assay Value Reference

EC50
L. donovani intra-

macrophage assay
1.4 µM [1][2]

EC50
Axenic L. donovani

amastigotes
0.1 µM [2]

Selectivity THP-1 host cells >50 µM [1]

Mechanism of Action
L. donovani

promastigotes

Arrests cell cycle in

G1 and G2/M phases
[1]

Experimental Protocols
In Vitro Metabolic Stability: Microsomal Stability Assay
Objective: To assess the metabolic stability of Crk12-IN-2 in liver microsomes.

Materials:

Crk12-IN-2 (GSK3186899)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.researchgate.net/figure/n-vivo-efficacy-and-blood-exposure-of-8-A-Therapeutic-efficacy-of-8-in-a-mouse-model_fig2_332297796
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.medchemexpress.com/GSK3186899.html
https://www.medchemexpress.com/GSK3186899.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402543/
https://www.benchchem.com/product/b12411597?utm_src=pdf-body
https://www.benchchem.com/product/b12411597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pooled liver microsomes (human or mouse)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Internal standard (IS) for LC-MS/MS analysis

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system

Protocol:

Prepare a stock solution of Crk12-IN-2 in DMSO.

Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-

well plate.

Add Crk12-IN-2 to the incubation mixture to a final concentration of 1 µM.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding

ice-cold acetonitrile containing an internal standard.

Centrifuge the plate to precipitate proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining

Crk12-IN-2.
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Calculate the percentage of Crk12-IN-2 remaining at each time point relative to the 0-minute

time point.

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability: Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of Crk12-IN-2 in intact hepatocytes.

Materials:

Crk12-IN-2 (GSK3186899)

Cryopreserved hepatocytes (human or mouse)

Hepatocyte culture medium

Collagen-coated plates

Acetonitrile (ACN)

Internal standard (IS) for LC-MS/MS analysis

Incubator (37°C, 5% CO2)

Centrifuge

LC-MS/MS system

Protocol:

Thaw and seed cryopreserved hepatocytes onto collagen-coated plates according to the

supplier's instructions.

Allow the cells to attach and form a monolayer.

Prepare a stock solution of Crk12-IN-2 in DMSO and dilute it in the culture medium to the

desired final concentration (e.g., 1 µM).
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Remove the seeding medium from the hepatocytes and add the medium containing Crk12-
IN-2.

Incubate the plates at 37°C in a CO2 incubator.

At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect both the cells and the

supernatant.

Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

Lyse the cells and precipitate proteins.

Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the

concentration of Crk12-IN-2.

Calculate the rate of disappearance of the compound to determine its metabolic stability.

In Vivo Pharmacokinetics in Mice
Objective: To determine the pharmacokinetic profile of Crk12-IN-2 in mice after oral and

intravenous administration.

Materials:

Crk12-IN-2 (GSK3186899)

Vehicle for dosing (e.g., 10% DMSO, 60% PEG400, 30% water)

Female BALB/c mice

Dosing gavage needles and syringes

Blood collection supplies (e.g., capillaries, EDTA tubes)

Centrifuge

LC-MS/MS system

Protocol:
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Fast the mice overnight before dosing.

Prepare the dosing solution of Crk12-IN-2 in the vehicle.

For oral administration, administer a single dose (e.g., 10 mg/kg) via oral gavage.

For intravenous administration, administer a single dose (e.g., 3 mg/kg) via the tail vein.

Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24

hours) into EDTA-containing tubes.

Process the blood samples to obtain plasma by centrifugation.

Extract Crk12-IN-2 from the plasma samples using a suitable method (e.g., protein

precipitation with acetonitrile).

Quantify the concentration of Crk12-IN-2 in the plasma samples using a validated LC-

MS/MS method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral

bioavailability (F%).

In Vivo Efficacy in a Mouse Model of Visceral
Leishmaniasis
Objective: To evaluate the in vivo efficacy of Crk12-IN-2 in a Leishmania donovani-infected

mouse model.

Materials:

Crk12-IN-2 (GSK3186899)

Vehicle for dosing

Female BALB/c mice

Leishmania donovani amastigotes
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Dosing gavage needles and syringes

Microscope, slides, and Giemsa stain

Homogenizer

Protocol:

Infect female BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 107

amastigotes per mouse).[4]

Allow the infection to establish for 7 days.

Prepare the dosing solution of Crk12-IN-2 in the vehicle.

Treat the infected mice orally with Crk12-IN-2 (e.g., 25 mg/kg, twice daily) for 10 consecutive

days. Include a vehicle-treated control group and a positive control group (e.g., miltefosine).

Monitor the health of the animals daily.

At the end of the treatment period, euthanize the mice and aseptically remove the livers and

spleens.

Weigh the organs and prepare tissue imprints (for microscopic examination) or

homogenates.

Stain the tissue imprints with Giemsa and determine the parasite burden by counting the

number of amastigotes per host cell nucleus. Express the parasite burden in Leishman-

Donovan Units (LDU).

Alternatively, quantify the parasite load in tissue homogenates using qPCR targeting

Leishmania DNA.

Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle

control group.

Cell Cycle Analysis of Leishmania Promastigotes
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Objective: To determine the effect of Crk12-IN-2 on the cell cycle of Leishmania donovani

promastigotes.

Materials:

Crk12-IN-2 (GSK3186899)

Leishmania donovani promastigotes in logarithmic growth phase

Culture medium for Leishmania

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution containing RNase A

Flow cytometer

Protocol:

Culture L. donovani promastigotes to mid-log phase.

Treat the promastigotes with various concentrations of Crk12-IN-2 (e.g., 1x and 5x EC50) for

a defined period (e.g., 8 hours). Include a vehicle-treated control.

Harvest the cells by centrifugation.

Wash the cells with PBS.

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate on ice or at -20°C.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in PI staining solution containing RNase A to stain the DNA and

degrade RNA.

Incubate in the dark at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12411597?utm_src=pdf-body
https://www.benchchem.com/product/b12411597?utm_src=pdf-body
https://www.benchchem.com/product/b12411597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the DNA content of the cells by flow cytometry.

Use appropriate software to deconvolute the DNA content histograms to determine the

percentage of cells in the G1, S, and G2/M phases of the cell cycle.
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Caption: Proposed signaling pathway of Crk12-IN-2 in Leishmania.
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Caption: Experimental workflow for pharmacokinetic analysis.
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Caption: Experimental workflow for pharmacodynamic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.medchemexpress.com/GSK3186899.html
https://www.researchgate.net/figure/n-vivo-efficacy-and-blood-exposure-of-8-A-Therapeutic-efficacy-of-8-in-a-mouse-model_fig2_332297796
https://pmc.ncbi.nlm.nih.gov/articles/PMC3100143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3100143/
https://www.benchchem.com/product/b12411597#pharmacokinetic-and-pharmacodynamic-analysis-of-crk12-in-2
https://www.benchchem.com/product/b12411597#pharmacokinetic-and-pharmacodynamic-analysis-of-crk12-in-2
https://www.benchchem.com/product/b12411597#pharmacokinetic-and-pharmacodynamic-analysis-of-crk12-in-2
https://www.benchchem.com/product/b12411597#pharmacokinetic-and-pharmacodynamic-analysis-of-crk12-in-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12411597?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

